
(C8-R)-Hydantocidin 5'-phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(C8-R)-Hydantocidin 5’-phosphate is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is a derivative of hydantocidin, a naturally occurring nucleoside antibiotic. The addition of the phosphate group enhances its solubility and reactivity, making it a valuable compound for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (C8-R)-Hydantocidin 5’-phosphate typically involves the phosphorylation of hydantocidin. This process can be achieved through various chemical routes, including the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoramidite reagents. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of (C8-R)-Hydantocidin 5’-phosphate may involve the use of biotechnological methods, such as microbial fermentation, followed by chemical modification. Engineered microbial strains can be utilized to produce hydantocidin, which is then chemically phosphorylated to obtain the desired compound. This approach can be more sustainable and cost-effective compared to purely chemical synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(C8-R)-Hydantocidin 5’-phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups on the compound, altering its reactivity and properties.
Common Reagents and Conditions
Common reagents used in the reactions of (C8-R)-Hydantocidin 5’-phosphate include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions typically involve controlled temperatures and pH levels to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from the reactions of (C8-R)-Hydantocidin 5’-phosphate depend on the specific reaction conditions and reagents used
Wissenschaftliche Forschungsanwendungen
(C8-R)-Hydantocidin 5’-phosphate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: In biological research, (C8-R)-Hydantocidin 5’-phosphate is studied for its potential as an antibiotic and its effects on cellular processes.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new antibiotics and antiviral agents.
Industry: In industrial applications, (C8-R)-Hydantocidin 5’-phosphate is used in the production of pharmaceuticals and as a precursor for other valuable chemicals.
Wirkmechanismus
The mechanism of action of (C8-R)-Hydantocidin 5’-phosphate involves its interaction with specific molecular targets within cells. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its antibiotic effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound interferes with nucleic acid synthesis and protein production.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hydantocidin: The parent compound of (C8-R)-Hydantocidin 5’-phosphate, known for its antibiotic properties.
Phosphorylated Nucleosides: Other nucleoside derivatives with phosphate groups, used in various research and industrial applications.
Nucleoside Antibiotics: A class of compounds that includes hydantocidin and its derivatives, known for their antimicrobial properties.
Uniqueness
(C8-R)-Hydantocidin 5’-phosphate stands out due to its enhanced solubility and reactivity compared to its parent compound, hydantocidin
Eigenschaften
Molekularformel |
C13H22N3O13P |
|---|---|
Molekulargewicht |
459.30 g/mol |
IUPAC-Name |
(2R)-5-[(5S,7R,8S,9R)-8,9-dihydroxy-2,4-dioxo-7-(phosphonooxymethyl)-6-oxa-1,3-diazaspiro[4.4]nonan-3-yl]-2-[hydroxy(hydroxymethyl)amino]pentanoic acid |
InChI |
InChI=1S/C13H22N3O13P/c17-5-16(24)6(10(20)21)2-1-3-15-11(22)13(14-12(15)23)9(19)8(18)7(29-13)4-28-30(25,26)27/h6-9,17-19,24H,1-5H2,(H,14,23)(H,20,21)(H2,25,26,27)/t6-,7-,8-,9-,13+/m1/s1 |
InChI-Schlüssel |
MAXSFYCTFIBEAR-OJMIUMIFSA-N |
Isomerische SMILES |
C(C[C@H](C(=O)O)N(CO)O)CN1C(=O)[C@@]2([C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)NC1=O |
Kanonische SMILES |
C(CC(C(=O)O)N(CO)O)CN1C(=O)C2(C(C(C(O2)COP(=O)(O)O)O)O)NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


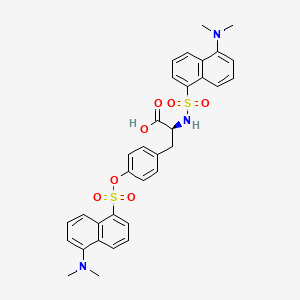

![3-(7-Benzyl-4,5-dihydroxy-1,1-dioxo-3,6-bis-phenoxymethyl-1L6-[1,2,7]thiadiazepan-2-ylmethyl)-N-methyl-benzamide](/img/structure/B10777678.png)
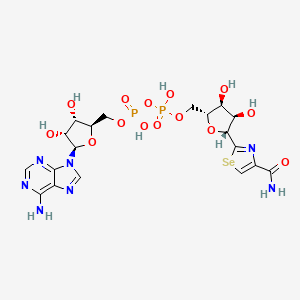
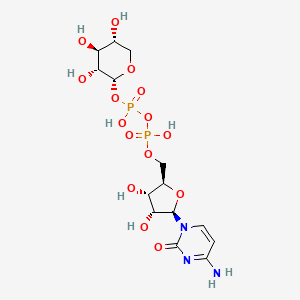
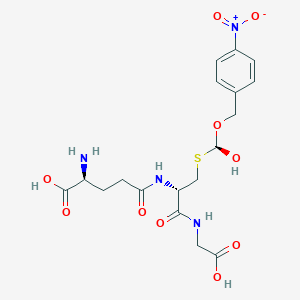

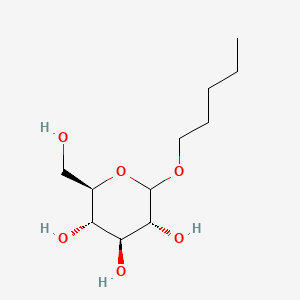
![[11-(16-Hydroxy-22-methoxy-10,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-20-yl)-1-[hydroxymethyl(methyl)amino]-10-methoxy-3,5,9-trimethyl-6-oxoundec-1-en-4-yl] acetate](/img/structure/B10777718.png)
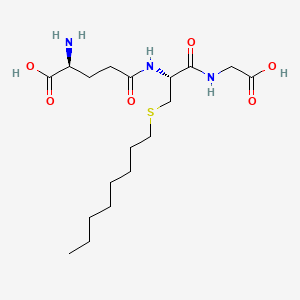
![2-{5-[Amino(iminio)methyl]-1H-benzimidazol-2-YL}pyridin-3-olate](/img/structure/B10777725.png)
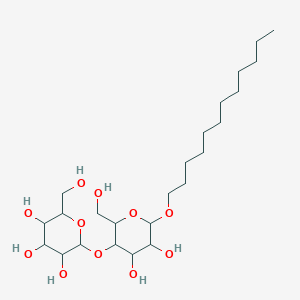
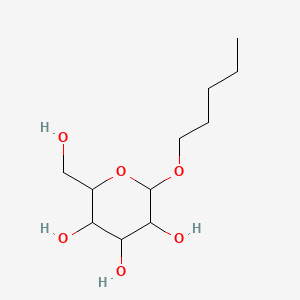
![1-[(1S)-Carboxy-2-(methylsulfinyl)ethyl]-(3R)-[(5S)-5-amino-5-carboxypentanamido]-(4R)-sulfanylazetidin-2-one](/img/structure/B10777733.png)
